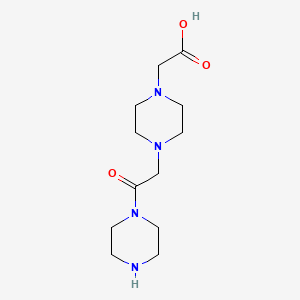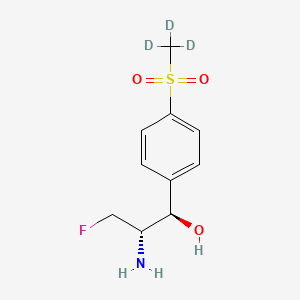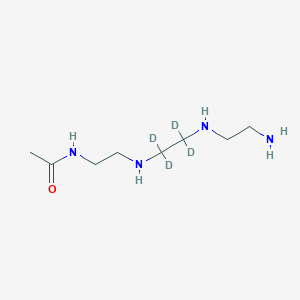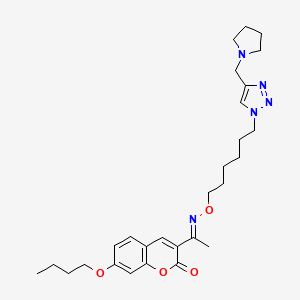
Antileishmanial agent-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-15 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and affects millions of people worldwide, particularly in tropical and subtropical regions. The development of this compound represents a significant advancement in the search for effective treatments with reduced toxicity and side effects compared to traditional therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Antileishmanial agent-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Antileishmanial agent-15 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of Leishmania parasites and their interactions with host cells.
Medicine: Investigated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting leishmaniasis
Mechanism of Action
The mechanism of action of antileishmanial agent-15 involves multiple pathways:
Comparison with Similar Compounds
Miltefosine: An oral antileishmanial agent with a similar mechanism of action but different chemical structure.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties, primarily used for treating visceral leishmaniasis.
Amphotericin B: A polyene antifungal with potent antileishmanial activity, often used as a second-line treatment
Uniqueness: Antileishmanial agent-15 stands out due to its synthetic origin, reduced toxicity, and enhanced efficacy compared to traditional treatments. Its ability to target multiple pathways within the parasite makes it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C28H39N5O4 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
7-butoxy-3-[(E)-C-methyl-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexoxy]carbonimidoyl]chromen-2-one |
InChI |
InChI=1S/C28H39N5O4/c1-3-4-16-35-25-12-11-23-18-26(28(34)37-27(23)19-25)22(2)30-36-17-10-6-5-7-15-33-21-24(29-31-33)20-32-13-8-9-14-32/h11-12,18-19,21H,3-10,13-17,20H2,1-2H3/b30-22+ |
InChI Key |
QQCCOPUCOCWXLE-JBASAIQMSA-N |
Isomeric SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/OCCCCCCN3C=C(N=N3)CN4CCCC4)/C |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=NOCCCCCCN3C=C(N=N3)CN4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


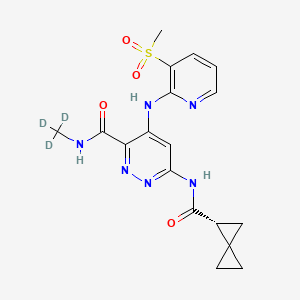
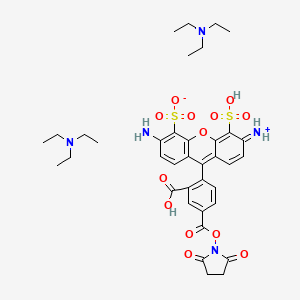

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
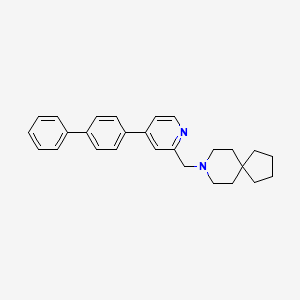
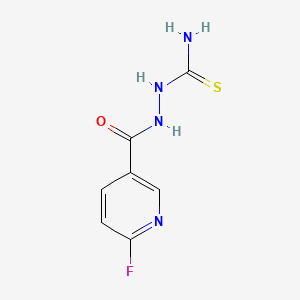

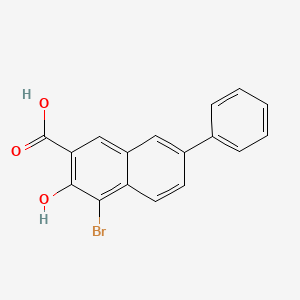
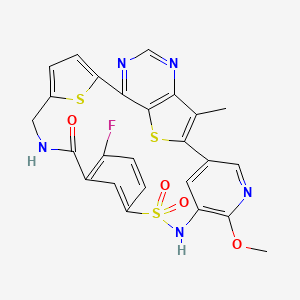
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
